molecular formula C14H26N2O5 B1445800 (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid CAS No. 876622-63-8

(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid

Cat. No. B1445800
M. Wt: 302.37 g/mol
InChI Key: SZJPZVUZNHOPMZ-UWVGGRQHSA-N
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Description

Chemical Reactions Analysis

The Boc group can be removed under acidic conditions or using certain reagents like trifluoroacetic acid (TFA). The amide bond is quite stable but can be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Renin Inhibitors and Peptide Design

  • Renin Inhibition : A study described the synthesis of a highly stereoselective compound closely related to (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid, which proved useful as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing a dipeptide isostere, act as potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

Ehrlich Pathway in Fermented Foods

  • Analysis of Enantiomeric Distribution : A study on the Ehrlich pathway, which involves the conversion of amino acids into alcohols and acids in fermented foods, discusses compounds like 2-methylbutanoic acid. This research can provide insights into the understanding of similar compounds and their roles in biochemical processes (Matheis et al., 2016).

Structural Analysis in Crystallography

  • Polymorphism in Crystal Structure : A study focused on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to the subject chemical, demonstrated polymorphism in its crystal structure, offering valuable insights into the molecular conformation of similar compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).

Enzymatic Reduction in Organic Synthesis

  • Baker's Yeast Reduction : Research involving the baker's yeast reduction of N-protected methyl amino acid derivatives, including compounds with tert-butoxycarbonyl groups, shows the utility of biological systems in synthesizing complex organic molecules. This can shed light on the potential biotechnological applications of (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid (Hashiguchi et al., 1992).

Synthesis and Application in Peptide-Mimetic Drugs

  • Synthesis of Chiral Building Blocks : A study on the scalable synthesis of chiral building blocks for peptide-mimetic HIV protease inhibitors includes detailed methods relevant to the synthesis and application of similar compounds, highlighting their potential in drug development (Ikunaka, Matsumoto, & Nishimoto, 2002).

Methodological Advances in Chemistry

  • Tert-Butoxycarbonylation Methods : Research on the N-tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts presents advanced methodologies that could be applied to the synthesis and manipulation of (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid (Heydari et al., 2007).

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-8(2)10(12(18)19)15-11(17)9(3)16(7)13(20)21-14(4,5)6/h8-10H,1-7H3,(H,15,17)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJPZVUZNHOPMZ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid
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(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid
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(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid
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(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid
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(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid
Reactant of Route 6
(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid

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